REACTION_CXSMILES
|
[C:1]([OH:8])(=[O:7])[CH2:2][CH2:3][C:4]([CH3:6])=[O:5].[CH:9](=O)[C:10]1[O:14][CH:13]=[CH:12][CH:11]=1.S(=O)(=O)(O)O>C(O)=O>[C:1]([O:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13])(=[O:7])[CH2:2][CH2:3][C:4]([CH3:6])=[O:5].[CH:13]([O:8][CH2:1][CH2:2][CH2:3][CH2:4][CH3:6])=[O:14]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC(=O)C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CO1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extraction reactor 9
|
Type
|
CUSTOM
|
Details
|
is countercurrently supplied to reactor
|
Type
|
CUSTOM
|
Details
|
In reactive extraction reactor 9, levulinic acid and formic acid react with 1-pentanol
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC(=O)C)(=O)OCCCCC
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)OCCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([OH:8])(=[O:7])[CH2:2][CH2:3][C:4]([CH3:6])=[O:5].[CH:9](=O)[C:10]1[O:14][CH:13]=[CH:12][CH:11]=1.S(=O)(=O)(O)O>C(O)=O>[C:1]([O:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13])(=[O:7])[CH2:2][CH2:3][C:4]([CH3:6])=[O:5].[CH:13]([O:8][CH2:1][CH2:2][CH2:3][CH2:4][CH3:6])=[O:14]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC(=O)C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CO1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extraction reactor 9
|
Type
|
CUSTOM
|
Details
|
is countercurrently supplied to reactor
|
Type
|
CUSTOM
|
Details
|
In reactive extraction reactor 9, levulinic acid and formic acid react with 1-pentanol
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC(=O)C)(=O)OCCCCC
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)OCCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |